1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}AZEPANE
Description
1-{5-[(2-Bromophenoxy)methyl]furan-2-carbonyl}azepane is a synthetic organic compound featuring a furan ring substituted with a 2-bromophenoxymethyl group at the 5-position and an azepane (7-membered nitrogen-containing ring) linked via a carbonyl group.
Properties
IUPAC Name |
azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVDCBINGFJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5-[(2-Bromophenoxy)methyl]furan-2-carbonyl}azepane is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be characterized by its specific chemical structure, which includes a furan moiety and a bromophenoxy group. The molecular formula is , and it has a molecular weight of 368.21 g/mol.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Antioxidant Activity : Compounds with furan and phenoxy groups often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The presence of the azepane ring suggests potential modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar derivatives have shown promising results against various bacterial strains, indicating that this compound may possess antimicrobial properties.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antioxidant Properties : A study demonstrated that derivatives containing furan rings exhibited strong antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models. This suggests a protective role against oxidative damage in tissues .
- Anti-inflammatory Effects : In vivo studies showed that these compounds could significantly reduce inflammation in animal models. For instance, treatment with similar azepane derivatives led to decreased levels of inflammatory cytokines such as IL-6 and TNF-α in serum samples, indicating their potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research on structurally related compounds revealed that they effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent bactericidal activity, suggesting therapeutic potential in infectious diseases .
- Cytotoxicity Against Cancer Cells : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to cell death .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H20BrNO
- Molecular Weight : 344.26 g/mol
- IUPAC Name : 1-{5-[(2-bromophenoxy)methyl]furan-2-carbonyl}azepane
This compound features a furan ring, a carbonyl group, and a bromophenoxy side chain, which contribute to its reactivity and potential interactions with biological systems.
Medicinal Chemistry
This compound is being explored for its pharmacological properties. Research indicates that compounds with similar structures exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The bromophenoxy moiety is particularly noted for enhancing bioactivity due to its electron-withdrawing effects.
Case Study: Anti-Cancer Activity
A study investigated the cytotoxic effects of furan derivatives on various cancer cell lines. The results indicated that the introduction of the furan ring significantly increased the compound's ability to induce apoptosis in cancer cells. This suggests that this compound may have similar potential, warranting further investigation.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique functional groups allow for further derivatization, leading to a variety of new compounds with potentially useful properties.
Synthesis Pathway
The synthesis of this compound can be achieved through the following steps:
- Formation of the Furan Ring : Utilizing furan derivatives.
- Bromination : Introduction of the bromine atom at the phenoxy position.
- Carbonylation : Incorporating a carbonyl group via acylation reactions.
Material Science
Due to its unique structural characteristics, this compound is being researched for applications in material science, particularly in developing polymers with specific thermal and mechanical properties.
Research into the biological effects of this compound has shown promise in neuroprotective studies. Compounds similar to this structure have been linked to neuroprotection against oxidative stress.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that furan derivatives could protect neuronal cells from oxidative damage, suggesting that this compound may also exhibit similar protective effects.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the bromine atom on the phenoxy group facilitates nucleophilic substitution. This reaction typically occurs under basic conditions with polar aprotic solvents (e.g., DMF or DMSO):
Mechanistic Insight : The bromine acts as a leaving group, with the electron-deficient aromatic ring stabilized by the adjacent carbonyl and ether groups.
Cross-Coupling Reactions
The bromophenoxy moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic system:
Suzuki-Miyaura Coupling
Limitation : Steric hindrance from the furan-2-carbonyl group reduces reactivity at the ortho position.
Electrophilic Aromatic Substitution (EAS)
The furan ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing carbonyl group:
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 hr | Nitration at C3 of furan | >90% C3 selectivity | , |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 2 hrs | Bromination at C4 of furan | 75% C4 selectivity |
Note : The carbonyl group directs electrophiles to the less hindered C3/C4 positions.
Functionalization of the Azepane Ring
The seven-membered azepane ring undergoes alkylation or acylation at the nitrogen:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-azepane derivative | 88% | , |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hrs | N-Benzyl-azepane derivative | 70% |
Kinetics : Acylation proceeds faster than alkylation due to reduced steric demands.
Reduction of the Carbonyl Group
The furan-2-carbonyl group is reduced to a hydroxymethyl or methylene group under controlled conditions:
Selectivity : NaBH₄ selectively reduces the carbonyl without affecting the bromine or azepane.
Oxidative Transformations
The furan ring undergoes oxidative cleavage or epoxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C → RT, 3 hrs | Epoxidation of furan diene | 55% | |
| KMnO₄, H₂O, H⁺ | 70°C, 6 hrs | Cleavage to dicarbonyl derivative | 40% |
Caution : Strong oxidants may degrade the azepane ring.
Photochemical Reactions
The bromophenoxy group participates in photoinduced C–Br bond activation:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV light (λ = 254 nm), THF | Radical intermediates for polymerization | Material science applications |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Key Influencing Factors |
|---|---|---|---|
| Suzuki Coupling | Fast | 85–95 | Catalyst loading, Boronic acid sterics |
| Nucleophilic Substitution | Moderate | 105–120 | Solvent polarity, Base strength |
| Furan EAS | Slow | 130–150 | Electrophile reactivity, Temperature |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs in the azepane/piperidine family, such as AM-1220 and AM-1241, provide a basis for comparison. These analogs share core features (azepane/piperidine rings, indole or naphthalene substituents) but differ in substituents and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Observations :
The 2-bromophenoxymethyl group introduces steric bulk and halogen-mediated hydrophobic interactions, contrasting with the iodo-nitrophenyl (AM-1241) or naphthalenyl (AM-1220) groups.
Pharmacological Implications: AM-1220 and AM-1241 exhibit pronounced cannabinoid receptor activity due to their indole/piperidine scaffolds and halogenated aryl groups . The furan-based structure of the target compound may reduce CB1/CB2 affinity, as furans are less lipophilic than indoles or naphthalenes. The bromine atom in the target compound could enhance metabolic stability compared to iodine in AM-1241, which is prone to dehalogenation.
Synthetic Challenges :
- The carbonyl linkage between furan and azepane may introduce conformational rigidity, unlike the flexible methylene bridges in AM-1220/AM-1241. This rigidity could limit binding to G-protein-coupled receptors like CB1/CB2.
Q & A
Q. What are the established synthetic pathways for 1-{5-[(2-bromophenoxy)methyl]furan-2-carbonyl}azepane, and how can its purity be validated?
The synthesis typically involves intramolecular carbanion-yne cyclization of intermediates like 2-(2-bromophenoxy)acetates or acetonitriles with terminal acetylenes, followed by isomerization to form the benzofuran core . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and structural confirmation via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) to match the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₈H₁₇BrNO₄: 406.0352) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation products.
- Thermal stability : Heat samples at 40–80°C for 48 hours and compare pre-/post-heating NMR spectra for structural integrity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies often arise from metabolic instability or poor bioavailability . To address this:
- Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
- Use prodrug modifications (e.g., esterification of the carbonyl group) to enhance membrane permeability .
- Validate in vivo results with pharmacokinetic (PK) studies measuring plasma half-life (t₁/₂) and area under the curve (AUC) .
Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?
- Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of the target (e.g., cytochrome P450 enzymes) to identify key interactions (e.g., hydrogen bonds with azepane nitrogen).
- Apply QSAR models to predict the impact of substituents (e.g., replacing bromine with electron-withdrawing groups) on binding energy (ΔG) .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer cell lines?
- Transcriptomic profiling : Treat cells (e.g., MCF-7 or HeLa) with IC₅₀ doses (determined via MTT assays) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2).
- Kinase inhibition assays : Screen against a panel of 100+ kinases to identify off-target effects .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during the synthesis of the azepane moiety?
- Protecting group strategy : Use Boc (tert-butoxycarbonyl) to shield the azepane nitrogen during benzofuran coupling.
- Optimized reaction conditions : Employ anhydrous DMF as a solvent at 0–5°C to minimize ring-opening side reactions .
Q. What analytical techniques are critical for distinguishing between stereoisomers of this compound?
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection.
- NOESY NMR to confirm spatial proximity of substituents (e.g., coupling between azepane protons and the furan methyl group) .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality control (QC) thresholds : Require ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS).
- Standardized assay protocols : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and validate results across ≥3 independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
